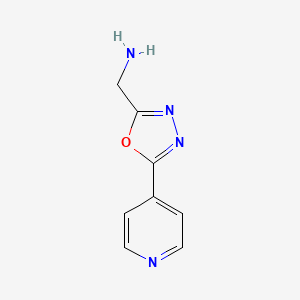

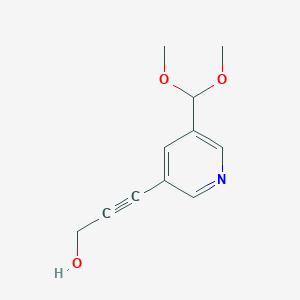

(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanamine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and an oxadiazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of similar compounds, such as pyrazolo[3,4-b]pyridines, involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational methods. For instance, the Density Functional Theory (DFT) method can be used to calculate the harmonic vibrational frequencies for the optimized geometry of the compound .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For example, the compound can undergo various reactions to introduce different functional groups to the pyridine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various computational methods. For instance, the topological properties, bond order, and frontier molecular orbitals can be analyzed .Scientific Research Applications

Synthesis and Characterization

- The compound has been synthesized through various routes, including the polyphosphoric acid condensation route, which yields high purity and efficiency (Shimoga, Shin, & Kim, 2018).

Antimicrobial and Anticancer Activity

- Compounds of this class have shown notable antimicrobial activity against Mycobacterium tuberculosis and other strains (Navarrete-Vázquez et al., 2007).

- They also exhibit significant in vitro anticancer activity against various human cancer cell lines, with some derivatives showing more potency than standard drugs (Abdo & Kamel, 2015).

Anticonvulsant and CNS Activity

- Certain derivatives have been explored for their potential as anticonvulsant agents, showing promising results in various models (Pandey & Srivastava, 2011).

Synthesis for Organic Light-Emitting Diodes (OLEDs)

- The compound has been used in the synthesis of materials for OLED applications, demonstrating potential in improving device efficiency (Wang et al., 2001).

Insecticidal Activity

- Some 1,3,4-oxadiazole derivatives have been investigated for their insecticidal activity, showing effectiveness against the cotton leafworm Spodoptera littoralis (Elbarbary et al., 2021).

Future Directions

properties

IUPAC Name |

(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-5-7-11-12-8(13-7)6-1-3-10-4-2-6/h1-4H,5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRQEBXPMGBZIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(O2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640515 |

Source

|

| Record name | 1-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

803603-49-8 |

Source

|

| Record name | 1-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325005.png)

![5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325006.png)

![5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325008.png)

![1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325011.png)

![5-Fluoro-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325012.png)

![5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325013.png)

![5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325014.png)